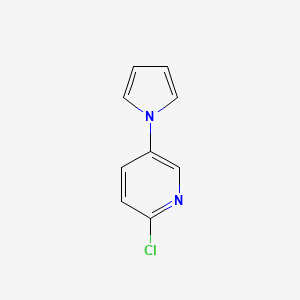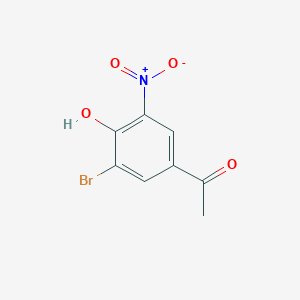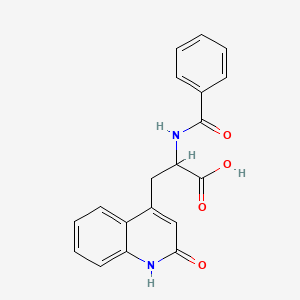
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde (AETC) is a heterocyclic compound that has gained increasing attention in recent years for its potential applications in organic synthesis, medicinal chemistry, and material science. AETC is a molecule composed of five carbon atoms, one nitrogen atom, and one oxygen atom, and is a member of the 1,2,3-triazole family. It is a versatile intermediate that is used in a variety of synthetic pathways, including the synthesis of biologically active compounds, pharmaceuticals, and materials. AETC is also used as a starting material for the synthesis of other heterocyclic compounds that can be used in drug discovery and development.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, including compounds related to your compound of interest. These compounds demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The study suggests potential applications in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthesis and Characterization : Holla et al. (2005) reported the synthesis of substituted 1,2,3-triazoles, which involved reactions producing compounds similar to the one you're interested in. These compounds were characterized for their antimicrobial activity, indicating their potential in medicinal chemistry (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Synthesis Methodologies : Journet et al. (2001) described a method for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are closely related to your compound of interest. This methodology emphasizes safe and efficient synthesis approaches (Journet, Cai, Kowal, & Larsen, 2001).
Antibacterial, Antifungal, and Anticonvulsant Evaluation : Rajasekaran et al. (2006) synthesized novel 1,2,3-triazoles and evaluated their antibacterial, antifungal, and anticonvulsant activities. This research highlights the diverse potential applications of such compounds in pharmaceutical research (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Crystal Structures and α-Glycosidase Inhibition : Gonzaga et al. (2016) explored the crystal structures of certain 1,2,3-triazol derivatives, including those with activities as α-glycosidase inhibition agents. This study provides insights into the structural aspects that may influence the biological activities of such compounds (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJWCZAKHHVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)

![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)







![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)
